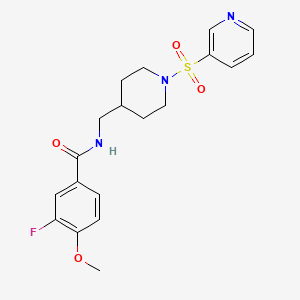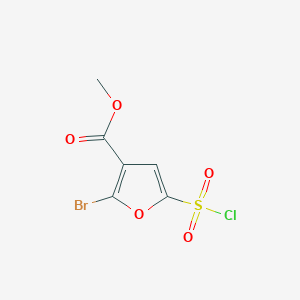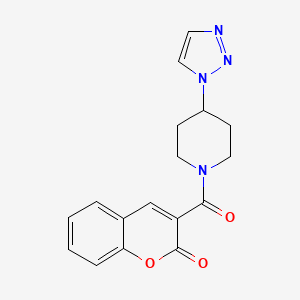
3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide” is a chemical compound with the molecular formula C19H22FN3O4S . It is used in various scientific research due to its unique properties.
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring, is of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases, such as PubChem .Chemical Reactions Analysis
Piperidones have been synthesized in order to study their biological activity . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases, such as PubChem .Aplicaciones Científicas De Investigación
Neurological Applications
3-Fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide and its derivatives have been explored in neurological research, particularly in the study of serotonin receptors in the brain. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe was used with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. This research provides valuable insights into the changes in serotonin receptor densities associated with cognitive impairment and Alzheimer's disease (Kepe et al., 2006).
Corrosion Inhibition
Research into the corrosion inhibition properties of piperidine derivatives, including those similar in structure to this compound, has been conducted. These studies involve quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors of these compounds on metal surfaces, providing insights into their potential as corrosion inhibitors (Kaya et al., 2016).
Antineoplastic Applications
In the realm of cancer research, derivatives of this compound, such as flumatinib, have been studied for their potential as antineoplastic tyrosine kinase inhibitors. Flumatinib is currently in clinical trials for the treatment of chronic myelogenous leukemia (CML), showcasing the therapeutic potential of these compounds in oncology (Gong et al., 2010).
Imaging Agent Development
The development of imaging agents for PET scans is another area of research for these compounds. Fluorinated derivatives of WAY 100635, which share structural similarities with this compound, have been synthesized and evaluated for their potential in brain imaging, particularly for assessing serotonin levels and receptor distribution (Lang et al., 1999).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various targets, such as themitogen-activated protein kinase (MAPK)
Mode of Action
Similar compounds have been found to inhibit the action of their targets, such as theMAPK
Biochemical Pathways
The inhibition ofMAPK could potentially affect various cellular processes, including cell growth, differentiation, and apoptosis
Result of Action
The inhibition ofMAPK could potentially lead to changes in cellular processes, including cell growth, differentiation, and apoptosis
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-27-18-5-4-15(11-17(18)20)19(24)22-12-14-6-9-23(10-7-14)28(25,26)16-3-2-8-21-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQZVCZASTVWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2858214.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)


![1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2858225.png)
![(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2858226.png)




![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)
![N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2858233.png)
